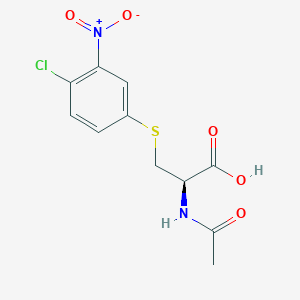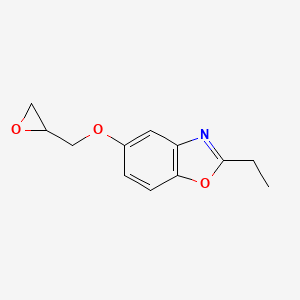
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound features an ethyl group at the 2-position and an oxiranylmethoxy group at the 5-position of the benzoxazole ring
Métodos De Preparación
The synthesis of 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylbenzoxazole and epichlorohydrin.
Reaction Conditions: The reaction between 2-ethylbenzoxazole and epichlorohydrin is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals. Its interactions with biological systems are of particular interest.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Effects: The specific effects depend on the nature of the interactions and the biological context. Research is ongoing to elucidate the precise mechanisms and identify potential therapeutic applications.
Comparación Con Compuestos Similares
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-ethylbenzoxazole, 5-(2-oxiranylmethoxy)-1,3-benzoxazole, and other benzoxazole derivatives share structural similarities.
Uniqueness: The presence of both the ethyl group and the oxiranylmethoxy group in the same molecule gives it unique chemical and biological properties
Comparison: Compared to similar compounds, this compound may exhibit different reactivity patterns, biological activities, and industrial uses. Its unique structure allows for exploration of new chemical and biological spaces.
Propiedades
Número CAS |
681034-36-6 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-ethyl-5-(oxiran-2-ylmethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C12H13NO3/c1-2-12-13-10-5-8(3-4-11(10)16-12)14-6-9-7-15-9/h3-5,9H,2,6-7H2,1H3 |
Clave InChI |
QTTVBJDNOFPCPS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(O1)C=CC(=C2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
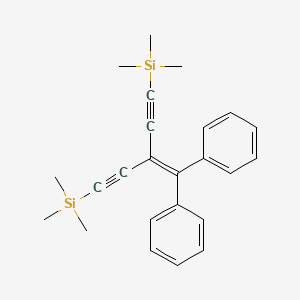

![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
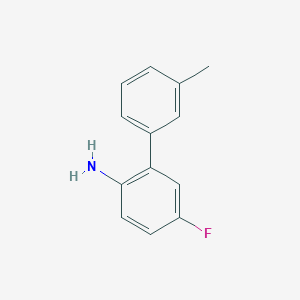
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
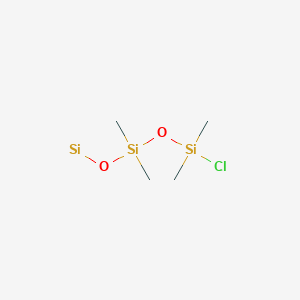
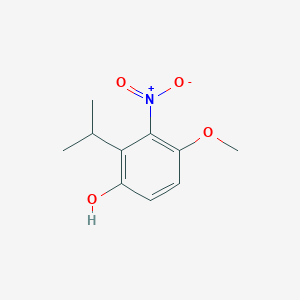
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
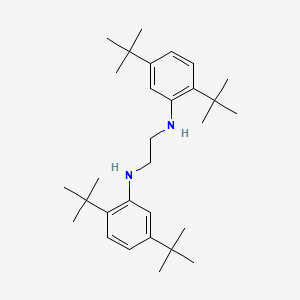
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
